molecular formula C13H13N3O B13135740 3-(Benzyloxy)picolinimidamide

3-(Benzyloxy)picolinimidamide

Cat. No.: B13135740
M. Wt: 227.26 g/mol
InChI Key: LPIJEMZOWGPQGI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)picolinimidamide is an organic compound that features a picolinimidamide core substituted with a benzyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)picolinimidamide typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid.

    Formation of Picolinimidamide: Picolinic acid is converted to picolinimidamide through a reaction with ammonia or an amine under dehydrating conditions.

    Benzyloxy Substitution: The picolinimidamide is then reacted with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to introduce the benzyloxy group at the third position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imidamide group to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halides, organometallic reagents, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Oxides, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Benzyloxy)picolinimidamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and coordination complexes.

Biology: In biological research, this compound is explored for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)picolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity and specificity, while the picolinimidamide core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Picolinimidamide: Lacks the benzyloxy group, making it less hydrophobic and potentially less bioactive.

    Benzyloxybenzamide: Contains a benzyloxy group but lacks the picolinimidamide core, resulting in different chemical and biological properties.

    3-(Methoxy)picolinimidamide: Similar structure but with a methoxy group instead of a benzyloxy group, which can affect its reactivity and interactions.

Uniqueness: 3-(Benzyloxy)picolinimidamide is unique due to the presence of both the benzyloxy and picolinimidamide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

3-phenylmethoxypyridine-2-carboximidamide

InChI

InChI=1S/C13H13N3O/c14-13(15)12-11(7-4-8-16-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15)

InChI Key

LPIJEMZOWGPQGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=N)N

Origin of Product

United States

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